molecular formula C12H15NO3 B7728882 N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]propanamide CAS No. 324568-50-5

N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]propanamide

Cat. No.: B7728882
CAS No.: 324568-50-5
M. Wt: 221.25 g/mol
InChI Key: GNBXQOLVWAOSHO-UHFFFAOYSA-N
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Description

N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]propanamide is a chemical compound with a complex structure that includes a hydroxy group, a methylphenyl group, and an oxoethyl group attached to a propanamide backbone

Properties

IUPAC Name

N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-10(14)13-12(16)11(15)9-6-4-8(2)5-7-9/h4-7,12,16H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBXQOLVWAOSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C(=O)C1=CC=C(C=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391353
Record name N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324568-50-5
Record name N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]propanamide typically involves the reaction of 4-methylbenzaldehyde with a suitable amide precursor under controlled conditions. The reaction may proceed through a series of steps, including condensation, reduction, and acylation, to yield the desired product. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxo group can be reduced to form a hydroxy group.

    Substitution: The methylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]propanamide involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The methylphenyl group may contribute to the compound’s overall hydrophobicity and binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-hydroxy-2-(4-fluorophenyl)-2-oxoethyl]propanamide
  • N-[1-hydroxy-2-(4-chlorophenyl)-2-oxoethyl]propanamide
  • N-[1-hydroxy-2-(4-bromophenyl)-2-oxoethyl]propanamide

Uniqueness

N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]propanamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity

Biological Activity

N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]propanamide is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and therapeutic applications. This article reviews its biological activity, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound can be characterized by its unique functional groups, including a hydroxyl group, a ketone, and an amide linkage. Such structural features often correlate with specific biological activities.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of compounds structurally similar to this compound. For instance, a related compound was shown to significantly inhibit nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The mechanism involved the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory pathways .

The anti-inflammatory action is primarily attributed to the inhibition of the NF-κB signaling pathway and the MAPK pathway, which are vital for the transcription of pro-inflammatory cytokines. Inhibition of these pathways leads to reduced expression of inflammatory mediators, thus alleviating inflammation .

Data Table: Biological Activity Summary

Activity Effect Mechanism Reference
Nitric Oxide ProductionInhibitionSuppression of iNOS
Prostaglandin E2 ProductionInhibitionSuppression of COX-2
NF-κB ActivationInhibitionReduced nuclear translocation of p65
MAPK PathwayInhibitionModulation of MAPK signaling

Case Studies

  • LPS-Stimulated RAW 264.7 Cells : A study evaluated the effects of this compound on LPS-induced inflammation in macrophage-like cells. The compound demonstrated significant inhibition of NO and PGE2 production in a dose-dependent manner, indicating its potential as an anti-inflammatory agent .
  • Zebrafish Larvae Model : The compound's efficacy was also tested in zebrafish larvae, where it significantly inhibited LPS-induced inflammatory responses. The results corroborated findings from cell line studies, reinforcing the compound's therapeutic potential in vivo .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of similar compounds, suggesting that modifications to the phenyl ring and hydroxyl group can enhance anti-inflammatory activity. This insight is crucial for developing more potent derivatives for therapeutic use.

Potential Therapeutic Applications

Given its biological activity, this compound may have applications in treating conditions characterized by excessive inflammation, such as arthritis or other inflammatory diseases.

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